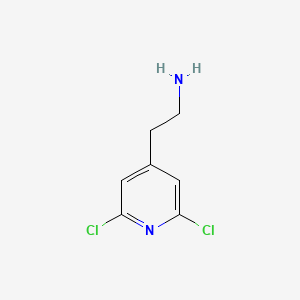

2-(2,6-Dichloropyridin-4-YL)ethan-1-amine

Description

Contextual Significance within Heterocyclic Organic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form a cornerstone of organic chemistry. Nitrogen-containing heterocycles are especially significant, as they are integral components of countless natural products, pharmaceuticals, and agrochemicals. ijpsr.com The pyridine (B92270) ring, an aromatic six-membered ring with one nitrogen atom, is one of the most fundamental heterocyclic systems. nih.gov The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and making it a versatile scaffold in drug design. openaccessjournals.comresearchgate.net The introduction of substituents, such as the two chlorine atoms and the ethylamine (B1201723) group in 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine, further diversifies its chemical behavior, allowing for targeted synthetic applications.

Role of Pyridine-Amine Scaffolds in Contemporary Chemical Synthesis

Structural motifs that combine a pyridine ring with an amine-containing side chain, known as pyridine-amine scaffolds, are of considerable importance in modern chemical synthesis. rsc.org This framework is prevalent in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgnih.gov The pyridine portion provides a rigid, aromatic core that can engage in various intermolecular interactions, while the amine group serves as a versatile functional handle. It can act as a base, a nucleophile, or a point of attachment for building larger molecular assemblies. In medicinal chemistry, the amine group is often crucial for forming hydrogen bonds with biological targets like enzymes and receptors, which is a key aspect of molecular recognition and drug efficacy. researchgate.net

Evolution of Dichloropyridine Derivatives in Synthetic Methodologies

Dichloropyridine derivatives are valuable intermediates in organic synthesis, largely due to the reactivity of the chlorine substituents. patsnap.compatsnap.com Historically, these chloro groups were primarily used in nucleophilic aromatic substitution reactions. However, the advent of transition metal-catalyzed cross-coupling reactions has dramatically expanded their utility. Reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings allow chemists to selectively replace the chlorine atoms with a wide variety of carbon-based or heteroatom-based groups. This has enabled the efficient and modular construction of highly complex, polysubstituted pyridine derivatives from simple dichlorinated precursors. chempanda.com The 2,6-dichloro substitution pattern, as seen in the target compound, provides two reactive sites that can be functionalized to build intricate molecular architectures.

Research Scope and Objectives for this compound

The primary research objective for this compound is its application as a versatile building block for synthesizing novel, high-value compounds. Its trifunctional nature—possessing two reactive chlorine atoms and a primary amine—allows for a range of selective chemical transformations.

A significant focus of research has been its use as a key intermediate in the development of kinase inhibitors for potential therapeutic applications. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The distinct structural features of this compound make it an attractive starting material for molecules designed to fit into the active sites of specific kinases.

Detailed research has demonstrated its utility in creating potent inhibitors for various kinases. By reacting the primary amine with other chemical fragments and subsequently modifying the dichloropyridine ring, researchers can systematically build libraries of compounds to screen for biological activity. This modular approach is central to modern drug discovery, enabling the optimization of properties like potency, selectivity, and pharmacokinetic profiles. The compound serves as a foundational scaffold upon which molecular complexity and desired biological functions can be systematically introduced.

Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2-(2,6-dichloropyridin-4-yl)ethanamine |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |

InChI Key |

HNDZKTONOLJBAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CCN |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 2,6 Dichloropyridin 4 Yl Ethan 1 Amine

Retrosynthetic Disconnection Strategies for the Core Structure

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine, several disconnection strategies can be envisioned for its core structure.

The most logical and common disconnection is at the C4-Cα bond, separating the pyridine (B92270) core from the ethanamine side chain. This approach simplifies the synthesis into two main challenges: the formation of a functionalized 2,6-dichloropyridine (B45657) at the C4 position and the subsequent elaboration or attachment of the two-carbon amine-bearing side chain. This leads to two primary synthons: a (2,6-dichloropyridin-4-yl) electrophile or nucleophile and a C2-synthon that can introduce the ethylamine (B1201723) moiety.

A second key disconnection is at the Cβ-N bond of the side chain. This strategy involves first constructing the 2-(2,6-dichloropyridin-4-yl)ethane skeleton and then introducing the amino group in a final step, for instance, via reduction of a nitrile or azide, or through amination of a corresponding halide or sulfonate.

A more fundamental, albeit complex, approach involves the disconnection of the pyridine ring itself. This implies a de novo synthesis of the substituted pyridine ring from acyclic precursors, potentially through cycloaddition or condensation reactions, building the required substitution pattern from the ground up.

Classical and Novel Synthetic Routes to this compound

Building upon the retrosynthetic framework, various synthetic routes can be devised, ranging from classical functional group interconversions to more modern catalytic and multi-component strategies.

Approaches Involving Pyridine Ring Functionalization

The synthesis of the target molecule invariably requires the selective functionalization of a pyridine ring, specifically at the C4 position of a 2,6-dichloro-substituted scaffold. The starting material for these routes is often 2,6-dichloropyridine. google.com The primary challenge lies in directing functionalization to the C4 position, as the C2/C6 positions are electronically activated towards nucleophilic attack, and the C3/C5 positions are typically favored for electrophilic attack or deprotonation.

Modern synthetic methods have provided solutions to this regioselectivity challenge:

Directed Metalation: While lithiation of pyridines often occurs at C2, the use of sterically hindered lithium amide bases can promote deprotonation at other positions. researchgate.net More effectively, organosodium reagents like n-butylsodium have been shown to selectively deprotonate pyridines at the C4 position, overriding the directing influence of the nitrogen atom and enabling subsequent functionalization with electrophiles. nih.govnih.govresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. Conventionally, halides adjacent to the nitrogen in dihalo-N-heteroarenes are more reactive. However, recent advancements have shown that the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, promoting cross-coupling reactions (such as Suzuki or Negishi couplings) preferentially at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov This allows for the introduction of a carbon-based functional group at C4, which can then be elaborated to the desired side chain.

N-Oxidation Strategy: A classical approach to altering the reactivity of the pyridine ring involves the formation of the corresponding N-oxide. Nitration of 2,6-dichloropyridine N-oxide, for example, proceeds at the C4 position. The resulting nitro group can be reduced to an amine, which can then be converted into a handle for side-chain introduction via diazotization or other transformations. researchgate.net

Introduction of the Ethan-1-amine Side Chain

Once a suitable functional group is installed at the C4 position of the 2,6-dichloropyridine core, the ethan-1-amine side chain can be constructed. The choice of method depends on the nature of the C4-functional group "handle."

| Starting Material Precursor | Reagents and Conditions | Resulting Intermediate/Product |

| 2,6-Dichloro-4-cyanopyridine | 1. LiAlH₄, THF2. H₂O workup | This compound |

| 2,6-Dichloro-4-(chloromethyl)pyridine | 1. NaCN, DMSO2. H₂, Raney Ni or LiAlH₄ | This compound |

| 2,6-Dichloro-4-picolinaldehyde | 1. CH₃NO₂, base (Henry Reaction)2. Reduction (e.g., H₂/Pd-C) | This compound |

| 2,6-Dichloro-4-picolinaldehyde | 1. NH₃, H₂, Ni catalyst (Reductive Amination) | This compound (via intermediate imine) |

A highly efficient route involves the reduction of 2,6-dichloro-4-(cyanomethyl)pyridine or 2-(2,6-dichloropyridin-4-yl)acetonitrile. The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This nitrile precursor can be synthesized from the corresponding 4-(halomethyl)pyridine.

Multi-Component and Cascade Reaction Paradigms

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.govbohrium.com While a specific MCR for the direct synthesis of this compound is not prominently documented, general pyridine syntheses like the Hantzsch synthesis could theoretically be adapted, although achieving the specific 2,6-dichloro substitution pattern from simple acyclic precursors would be a significant synthetic challenge. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. baranlab.org Such reactions can be employed to construct complex heterocyclic systems efficiently. For instance, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles has been developed to access highly substituted pyridines. ccspublishing.org.cn A hypothetical cascade could be designed where the formation of the pyridine ring is followed by an in-situ functionalization to build the desired side chain. Another example is a ring-opening and closing cascade (ROCC) mechanism to produce substituted pyridines from isoxazole (B147169) precursors. researchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine chemistry. wikipedia.org The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to attack by nucleophiles, particularly when good leaving groups like halogens are present at positions ortho or para to the nitrogen (i.e., the C2, C6, and C4 positions). youtube.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, a chlorine atom at C2 or C6). This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

C-N Bond Forming Reactions

The introduction of the amine functionality is a pivotal step in the synthesis of this compound. Various classical and modern C-N bond-forming reactions can be employed, often starting from a precursor where the ethyl side chain is already attached to the dichloropyridine core. Common precursors include 4-(2-haloethyl)-2,6-dichloropyridine or 2-(2,6-dichloropyridin-4-yl)acetonitrile.

One of the most direct methods involves the nucleophilic substitution of a halide (e.g., chloro, bromo) on the ethyl side chain with an amine source. Reagents like ammonia (B1221849), or protected amine equivalents followed by deprotection, can be used. For instance, the reaction of 4-(2-bromoethyl)-2,6-dichloropyridine with ammonia would yield the target primary amine. The Gabriel synthesis, utilizing potassium phthalimide, offers a classic alternative for forming primary amines from alkyl halides, preventing over-alkylation.

Another powerful strategy is the reduction of a nitrile . The synthesis often proceeds via 2-(2,6-dichloropyridin-4-yl)acetonitrile. This intermediate can be reduced to the corresponding primary amine using various reducing agents.

Key Nitrile Reduction Methods:

| Reducing Agent | Typical Conditions | Advantages/Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Adv: High reactivity and yield. Disadv: Non-selective, pyrophoric, requires stringent anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Raney Nickel or Palladium on Carbon (Pd/C), various solvents (e.g., EtOH, MeOH), often with NH₃ to suppress secondary amine formation. | Adv: Cleaner workup, scalable. Disadv: Requires specialized high-pressure equipment, catalyst can be expensive. |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol or Ethanol | Adv: Milder conditions than LiAlH₄, more functional group tolerance. Disadv: Can sometimes be lower yielding. |

The choice of method depends on the scale of the synthesis, available equipment, and the presence of other functional groups in the molecule. For laboratory-scale synthesis, LiAlH₄ is common, while catalytic hydrogenation is often preferred for industrial applications due to safety and cost considerations.

Catalytic Methodologies in Compound Synthesis

Catalysis offers efficient and selective routes to construct and functionalize the dichloropyridine core, which is often the initial phase of the synthesis leading to the target amine.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts are instrumental in forming the carbon-carbon bonds necessary to introduce the ethyl precursor side chain at the C4 position of the 2,6-dichloropyridine ring. thieme-connect.comresearchgate.net These reactions typically start with a halogenated 2,6-dichloropyridine, such as 2,6-dichloro-4-iodopyridine (B1314714) or 2,6-dichloro-4-bromopyridine.

Common coupling strategies include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. For this synthesis, 2,6-dichloro-4-iodopyridine could be coupled with a protected acetylene (B1199291) derivative (e.g., trimethylsilylacetylene). Subsequent deprotection and reduction of the alkyne would yield the desired ethyl side chain.

Heck Coupling: This reaction couples an alkene with an aryl halide. A Heck reaction between 2,6-dichloro-4-bromopyridine and ethylene (B1197577) (or a vinyl equivalent) could directly install the vinyl group, which can then be reduced to the ethyl group.

Suzuki Coupling: While more common for aryl-aryl bonds, Suzuki coupling can be adapted to form C(sp²)-C(sp³) bonds.

These catalytic methods provide a modular approach, allowing for the late-stage introduction of the side chain onto a pre-functionalized pyridine ring. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. thieme-connect.com

Table of Exemplary Coupling Reactions for Pyridine Functionalization:

| Coupling Reaction | Catalyst/Ligand System | Substrates | Product Type |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Aryl Halide, Terminal Alkyne | Aryl-Alkyne |

| Heck | Pd(OAc)₂, PPh₃ | Aryl Halide, Alkene | Aryl-Alkene |

| Suzuki | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl Halide, Organoboron Reagent | Aryl-Alkyl/Aryl |

Organocatalytic Approaches

While transition metal catalysis dominates C-C and C-N bond formation in pyridine synthesis, organocatalysis is an emerging field offering metal-free alternatives. nih.gov For the synthesis of chiral amines or related structures, organocatalysts can be employed in asymmetric reactions. For example, a chiral phosphoric acid or a proline-derived catalyst could potentially be used in an asymmetric Michael addition to a vinyl pyridine derivative to establish a chiral center on the side chain. nih.gov However, specific applications of organocatalysis for the direct synthesis of this compound are not widely reported and represent an area for future research.

Stereoselective Synthesis of Chiral Analogues

The target compound, this compound, is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced on the ethylamine side chain (e.g., 1-[2-(2,6-dichloropyridin-4-yl)]ethan-1-amine), is of significant interest in medicinal chemistry.

Stereoselective synthesis can be achieved through several routes:

Asymmetric Reduction: The asymmetric reduction of a corresponding ketimine precursor, derived from 4-acetyl-2,6-dichloropyridine, using chiral catalysts (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) can produce the chiral amine with high enantiomeric excess.

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a natural amino acid, that already contains the desired stereocenter.

Resolution: Synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent (e.g., tartaric acid) or through chiral chromatography.

Computational and Theoretical Studies of 2 2,6 Dichloropyridin 4 Yl Ethan 1 Amine

Molecular Dynamics Simulations for Dynamic Behavior in Model Systems

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to study the time-dependent behavior of molecules. For 2-(2,6-dichloropyridin-4-yl)ethan-1-amine, MD simulations can provide critical insights into its conformational flexibility and interactions within a simulated environment, such as a solvent box of water or dimethyl sulfoxide (B87167) (DMSO).

These simulations would typically involve placing the molecule in a periodic boundary box filled with solvent molecules and solving Newton's equations of motion for every atom in the system over a specified time period (nanoseconds to microseconds). The primary goal is to map out the potential energy surface and identify the most stable conformations of the molecule. Key areas of investigation for this compound would include:

Side-Chain Dynamics: The ethylamine (B1201723) side chain (-CH₂CH₂NH₂) possesses rotational freedom around its carbon-carbon and carbon-nitrogen single bonds. MD simulations can track the dihedral angles to reveal preferred orientations (gauche vs. anti) and the energy barriers between different rotamers. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.

Solvent Interactions: The simulations can detail the formation and lifetime of hydrogen bonds between the primary amine group and surrounding solvent molecules. The dichloropyridine ring, while largely hydrophobic, has a nitrogen atom that can also act as a hydrogen bond acceptor. Understanding these solvent interactions is fundamental to predicting the molecule's solubility and partitioning behavior.

Conformational Clustering: Analysis of the MD trajectory allows for the clustering of similar structures, revealing the most populated conformational states. The relative populations of these states can be used to calculate a Boltzmann-weighted average of molecular properties, providing a more accurate theoretical picture that can be compared with experimental data.

While specific MD studies on this compound are not prevalent in publicly accessible literature, the methodology is standard for analyzing the dynamic behavior of flexible small molecules.

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is routinely used to predict spectroscopic properties with a high degree of accuracy. nih.gov These theoretical spectra are invaluable for confirming the identity and structure of a synthesized compound.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements for the optimized molecular geometry. This yields a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, twisting). For this compound, key predicted vibrations would include:

N-H stretching frequencies of the primary amine group.

C-H stretching of the pyridine (B92270) ring and the ethyl side chain.

C=N and C=C stretching modes characteristic of the pyridine ring.

C-Cl stretching vibrations.

Calculations are often performed using functionals like B3LYP with a basis set such as 6-311+G(d,p). researchgate.net The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, coupled with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.gov The calculation involves determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The chemical shifts are then calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation. d-nb.infonih.gov Therefore, it is common to perform a conformational search and calculate the Boltzmann-averaged chemical shifts based on the energies of the most stable conformers. nih.gov

Table 1: Illustrative Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes only.)

| Spectroscopic Property | Predicted Value | Assignment |

| ¹H NMR Chemical Shift (δ, ppm) | 7.15 | Pyridine C-H |

| 3.10 | -CH₂-NH₂ | |

| 2.95 | Pyridine-CH₂- | |

| 1.80 | -NH₂ | |

| ¹³C NMR Chemical Shift (δ, ppm) | 151.0 | Pyridine C-Cl |

| 148.5 | Pyridine C-CH₂ | |

| 122.0 | Pyridine C-H | |

| 42.5 | -CH₂-NH₂ | |

| 38.0 | Pyridine-CH₂- | |

| Vibrational Frequency (cm⁻¹) | 3450, 3360 | N-H Asymmetric/Symmetric Stretch |

| 3080 | Aromatic C-H Stretch | |

| 2940 | Aliphatic C-H Stretch | |

| 1580 | Pyridine Ring C=C/C=N Stretch | |

| 820 | C-Cl Stretch |

Reactivity Descriptors and Mechanistic Insights from Density Functional Theory (DFT) Calculations

DFT calculations provide a wealth of information about the electronic structure of a molecule, which can be used to predict its reactivity. nih.gov Key descriptors are derived from the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the chlorine atoms, indicating regions susceptible to electrophilic attack. The positive potential (blue) would be concentrated around the amine group's hydrogen atoms, highlighting the primary site for nucleophilic interaction.

Fukui Functions and Local Reactivity: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in a chemical reaction.

These computational tools can provide mechanistic insights into potential reactions, such as nucleophilic substitution at the chlorinated positions or reactions involving the amine group, without the need for laboratory experiments. researchgate.net

Theoretical Molecular Docking and Ligand-Receptor Modeling (Purely Computational, without biological validation)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in structure-based drug design. For this compound, a theoretical docking study would proceed as follows:

Preparation: A high-resolution 3D structure of a target receptor is obtained from a protein database (e.g., PDB). A 3D model of the ligand, this compound, is generated and its energy is minimized to find a stable conformation.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the defined binding site of the receptor. mdpi.com The program then explores a vast number of possible orientations and conformations of the ligand within the binding site, scoring each "pose" based on a scoring function that approximates the binding free energy. d-nb.info

Analysis: The results are analyzed to identify the most likely binding mode, characterized by the lowest binding energy score. nih.gov The analysis focuses on specific intermolecular interactions, such as:

Hydrogen Bonds: The primary amine group is a potential hydrogen bond donor, while the pyridine nitrogen is a potential acceptor.

Hydrophobic Interactions: The dichloropyridine ring can form hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

Halogen Bonds: The chlorine atoms could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site.

It is crucial to emphasize that these docking studies are purely predictive and theoretical. nih.gov They generate hypotheses about potential ligand-receptor interactions that require subsequent experimental validation to confirm their biological relevance.

Derivatization Strategies and Analogue Synthesis Based on the 2 2,6 Dichloropyridin 4 Yl Ethan 1 Amine Scaffold

Functionalization and Diversification of the Pyridine (B92270) Ring

The 2,6-dichloropyridine (B45657) unit is characterized by an electron-deficient aromatic system, which dictates its reactivity. The two chlorine atoms are susceptible to nucleophilic substitution and participate in cross-coupling reactions, while the C-H bonds at other ring positions can be functionalized through specific activation methods.

The chlorine atoms at the C2 and C6 positions are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen facilitates attack by nucleophiles at these positions. guidechem.com This approach allows for the direct replacement of one or both chlorine atoms to introduce a wide range of functional groups.

Common nucleophilic substitution reactions include:

Amination: Reaction with various primary or secondary amines, often under thermal conditions or with base catalysis, yields aminopyridine derivatives. For instance, the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) is a high-yield method to produce 2-hydrazino-6-chloropyridine, which can be further converted to an amino group. Palladium catalysis can also be employed to achieve amination under milder conditions, allowing for the introduction of a second, different amino substituent. mdpi.com

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of the corresponding ether derivatives. These reactions typically require heating in the presence of the respective alcohol and a strong base. guidechem.com

Thiolation: Reaction with thiols or their corresponding thiolates can introduce sulfur-based functionalities onto the pyridine ring.

The substitution can be performed sequentially, allowing for the synthesis of unsymmetrically substituted 2,6-disubstituted pyridines, thereby increasing molecular complexity.

Table 1: Representative Nucleophilic Substitution Reactions on the Dichloropyridine Ring

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | R¹R²NH, Heat or Pd-catalysis | 2-Amino-6-chloropyridines or 2,6-Diaminopyridines | mdpi.com |

| Hydrazine | Hydrazine hydrate, Reflux | 2-Hydrazino-6-chloropyridine |

Direct electrophilic aromatic substitution on the 2,6-dichloropyridine ring is challenging due to the ring's electron-deficient nature. researchgate.net However, functionalization at the C3 and C5 positions (meta to the nitrogen) can be achieved through alternative strategies.

Deprotonative Metallation: The use of strong bases, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) at low temperatures, can selectively deprotonate the C3 or C4 positions of the 2,6-dichloropyridine ring. Quenching the resulting lithiated intermediate with an electrophile introduces a new substituent. The regioselectivity (C3 vs. C4) can be influenced by the choice of base and reaction time. researchgate.net

C-H Functionalization: Transition metal-catalyzed C-H activation provides a modern approach to functionalize the pyridine core. For example, iridium-catalyzed borylation can introduce a boronate ester at the C3 position of 2,6-dichloropyridine, which can then be used in subsequent cross-coupling reactions. nih.gov This method avoids the need for pre-functionalization and offers a direct route to C3-substituted analogues.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation at the halogenated sites of the pyridine ring. nih.gov These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and vinyl groups.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. The choice of palladium catalyst and ligand is crucial for achieving high yields and, in cases of dihalopyridines with non-equivalent halogens, for controlling site-selectivity. nih.govusc.edu.au For 2,6-dichloropyridine, stepwise coupling can be achieved to introduce two different organic fragments.

Negishi Coupling: Utilizes organozinc reagents as coupling partners, often showing high reactivity and functional group tolerance.

Stille Coupling: Employs organotin reagents.

Buchwald-Hartwig Amination: A palladium-catalyzed method for C-N bond formation, representing an alternative to classical nucleophilic substitution for introducing amino groups. mdpi.com

The reactivity of the C-Cl bonds in 2,6-dichloropyridine is generally lower than that of C-Br or C-I bonds, often requiring more active catalyst systems, specific ligands (e.g., N-heterocyclic carbenes or bulky phosphines), and higher reaction temperatures. nih.govacs.org

Table 2: Examples of Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / Phosphine Ligand | C-C (Aryl) | usc.edu.au |

| Suzuki-Miyaura | R-B(OR)₂ | Pd/IPr | C-C (Aryl/Alkyl) | nih.gov |

| Negishi | Ar-ZnCl | Pd-based catalyst | C-C (Aryl) | nih.gov |

Modifications at the Ethan-1-amine Side Chain

The primary amine of the ethan-1-amine side chain is a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the modulation of physicochemical properties. nih.gov

The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophiles.

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of stable amide or sulfonamide linkages. This is a common strategy to introduce a wide variety of functional groups and to explore structure-activity relationships.

Alkylation/Reductive Amination: Direct N-alkylation with alkyl halides can produce secondary and tertiary amines, though over-alkylation can be an issue. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding secondary or tertiary amine.

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be stable products themselves or serve as intermediates for further reactions. nih.gov

Derivatization for Analysis: Specific reagents can be used to cap the amine, for example, to improve detection in analytical techniques like mass spectrometry. nih.govmdpi.com

Table 3: Common Functionalization Reactions of the Ethan-1-amine Side Chain

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Acylation | R-COCl, Base | Amide (-NHCOR) |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide (-NHSO₂R) |

| Reductive Amination | R¹R²C=O, NaBH₃CN | Secondary/Tertiary Amine (-NHCHR¹R² or -N(CHR¹R²)₂) |

Modifying the length of the linker between the pyridine ring and the terminal amine group is a critical strategy for optimizing biological activity or material properties. nih.gov

Chain Extension (Homologation): Synthetic routes can be designed to introduce additional methylene (B1212753) units into the side chain. For example, starting from a 4-pyridylacetic acid derivative, standard homologation sequences (e.g., Arndt-Eistert synthesis or reduction of a nitrile followed by chain extension) can be employed before the introduction of the amine functionality. Research on related 2-aminopyridine (B139424) scaffolds has demonstrated that increasing the linker length by one or more carbons can significantly impact biological interactions. nih.gov

Chain Shortening: To synthesize analogues with a shorter linker (e.g., a methylene bridge), one could start from 4-(chloromethyl)-2,6-dichloropyridine and displace the chloride with a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent.

These modifications allow for a systematic exploration of the spatial relationship between the aromatic core and the functional group at the terminus of the side chain, which is often crucial for optimizing interactions with biological targets or for tuning the properties of materials. nih.govnih.gov

Synthesis of Bridged and Polycyclic Derivatives Incorporating the Scaffold

The synthesis of bridged and polycyclic derivatives from the 2-(2,6-dichloropyridin-4-yl)ethan-1-amine scaffold involves the strategic formation of new rings, leading to more conformationally constrained and complex molecular architectures. While specific examples for this exact scaffold are not extensively documented, analogous synthetic strategies from related 2-aminoethylpyridine and other heterocyclic systems can be extrapolated.

One prominent strategy for the construction of polycyclic systems is the Pictet-Spengler reaction . beilstein-journals.orgnih.govnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of the this compound scaffold, the pyridine ring itself is electron-deficient and generally not sufficiently nucleophilic for a classical Pictet-Spengler reaction. However, derivatization of the amine or modification of the reaction conditions could potentially facilitate such cyclizations. For instance, N-alkylation or N-acylation of the primary amine followed by activation of the pyridine ring could create a suitable precursor for an intramolecular cyclization.

A hypothetical reaction scheme based on the Pictet-Spengler reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aldehyde (R-CHO) | Acid (e.g., TFA, HCl) | Tetrahydro-γ-carboline derivative |

Intramolecular cyclization reactions can also be employed to form bridged systems. For example, functionalization of the primary amine with a group containing a reactive site, such as a halide or a tosylate, could enable an intramolecular nucleophilic substitution reaction where the pyridine nitrogen or a carbon atom on the ring acts as the nucleophile, although the electron-deficient nature of the dichlorinated ring makes the latter challenging.

Another approach to creating bicyclic structures is through "click chemistry" type reactions. For instance, the primary amine could be converted into an azide, which could then undergo a cycloaddition reaction with a suitably positioned alkyne tethered to the pyridine ring, forming a triazole-fused system. While this is a speculative example, it highlights the potential for modern synthetic methods to be applied to this scaffold.

Generation of Prodrug Analogues (from a chemical modification perspective, not pharmacological)

The primary amine of this compound is a prime target for chemical modification to generate prodrug analogues. Prodrugs are chemically modified versions of a parent compound that are designed to undergo a transformation in vivo to release the active molecule. nih.gov From a chemical standpoint, the goal is to temporarily mask the primary amine group with a promoiety that can be cleaved under physiological conditions.

Common strategies for creating prodrugs of primary amines include:

N-Acylation: The formation of amides and carbamates is a widely used approach. nih.gov The primary amine can be acylated with various carboxylic acids or their derivatives to form amides. The rate of hydrolysis of these amides can be tuned by altering the steric and electronic properties of the acyl group. Similarly, reaction with chloroformates or other carbamoylating agents can yield carbamates. nih.gov

N-Acyloxyalkylation and N-Phosphoryloxymethylation: These strategies involve the attachment of a promoiety that is cleaved by esterases to unmask an intermediate that then spontaneously releases the parent amine. For example, an N-acyloxyalkyl derivative can be synthesized, which upon enzymatic cleavage of the ester bond, generates an unstable N-hydroxyalkyl intermediate that fragments to release the amine. researchgate.net

Schiff Bases (Imines): Condensation of the primary amine with an aldehyde or ketone forms a Schiff base, or imine. researchgate.net The stability of the imine bond is pH-dependent, and it can be hydrolyzed under acidic conditions to regenerate the amine and the carbonyl compound.

The following table summarizes some potential prodrug derivatization strategies for the primary amine of the scaffold:

| Prodrug Strategy | Reactant | Resulting Linkage | Cleavage Mechanism |

| N-Acylation | Acid Chloride (RCOCl) | Amide | Enzymatic (amidases) |

| Carbamate Formation | Chloroformate (R'OCOCl) | Carbamate | Enzymatic (esterases) |

| Schiff Base Formation | Aldehyde (R''CHO) | Imine | pH-dependent hydrolysis |

Structure-Reactivity Relationship Studies of Novel Derivatives (focused on chemical transformations)

The reactivity of derivatives of this compound is governed by the interplay of the electronic properties of the dichloropyridine ring and the nature of the substituent on the ethanamine side chain. The two chlorine atoms are strongly electron-withdrawing, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution. quora.comimperial.ac.uk Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). chemicalforums.com

Reactivity of the Pyridine Ring:

The chlorine atoms at the 2- and 6-positions are potential leaving groups in SNAr reactions. The regioselectivity of such a substitution would be influenced by the nature of the incoming nucleophile and the reaction conditions. The presence of the 4-(2-aminoethyl) substituent, which is electron-donating by induction, may slightly modulate the reactivity of the ring, but the dominant effect will be from the two chlorine atoms. nih.gov

Studies on related dichloropyridine systems have shown that the regioselectivity of nucleophilic substitution can be controlled. For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is directed to the 2-position due to the strong inductive and resonance-withdrawing effect of the nitro group. stackexchange.com In the absence of such a strongly directing group, the outcome of a nucleophilic substitution on the this compound scaffold would be more nuanced.

Reactivity of the Ethanamine Side Chain:

The primary amine of the side chain is a nucleophilic center and will readily undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds. researchgate.net The reactivity of this amine can be modulated by the substituents introduced onto it. For example, acylation to form an amide will significantly decrease its nucleophilicity and basicity.

The relationship between the structure of a derivative and its chemical reactivity can be systematically studied. For example, a series of N-acyl derivatives could be synthesized, and the rate of hydrolysis of the amide bond could be correlated with the electronic and steric parameters of the acyl group. Similarly, the susceptibility of the pyridine ring to nucleophilic attack could be studied as a function of the substituent on the side-chain amine.

The following table outlines potential structure-reactivity studies:

| Derivative Type | Chemical Transformation | Parameter to Study | Expected Influence of Structure |

| N-Aryl Amides | Amide Hydrolysis | Rate of Hydrolysis | Electron-withdrawing groups on the aryl ring should increase the rate of hydrolysis. |

| N-Substituted Scaffold | Nucleophilic Aromatic Substitution on Pyridine Ring | Reaction Rate and Regioselectivity | Bulky N-substituents may sterically hinder attack at the 2- or 6-position. Electron-donating N-substituents may slightly decrease the rate of SNAr. |

Based on a comprehensive review of available scientific literature, there is insufficient public information to generate a detailed article on the chemical compound “this compound” that adheres to the specific and detailed outline provided.

Searches for this compound, including its synthesis, reactivity, and application as a chemical intermediate, did not yield specific research findings, data tables, or publications. The available literature focuses on structurally related but distinct compounds, such as aminodichloropyridines, where the amino group is directly attached to the pyridine ring, rather than via an ethylamine (B1201723) substituent.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on “this compound” structured around the requested subtopics:

Role As a Chemical Intermediate and Building Block in Complex Chemical Synthesis

Application in Polymer Chemistry and Materials Science

Without specific data on its use as a precursor, its role in multi-step syntheses, or its potential applications in catalysis or materials science, any attempt to generate the requested content would fall outside the strict, fact-based parameters of the instructions.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research Contexts

High-Resolution Chromatographic Separations (e.g., UHPLC, GC-MS method development)

High-resolution chromatography is indispensable for separating 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine from starting materials, byproducts, and degradants, as well as for its quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. A hypothetical UHPLC method for this compound would likely employ a reversed-phase column (e.g., C18 or C8) with sub-2 µm particles. The mobile phase would typically consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. This setup is designed to effectively separate polar and non-polar compounds. Detection by a photodiode array (PDA) detector would allow for the monitoring of the characteristic UV absorbance of the dichloropyridine ring, while coupling to a mass spectrometer would confirm the identity of the eluted peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the primary amine group (e.g., by silylation or acylation) may be necessary to improve its volatility and chromatographic peak shape. The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector would provide mass-to-charge ratio (m/z) information, allowing for confident identification. For a related compound, 4-Amino-2,6-dichloropyridine, characteristic mass fragments are observed at m/z 162, 164, and 127. nih.gov

| Parameter | UHPLC Method | GC-MS Method |

|---|---|---|

| Column | Reversed-phase C18, <2 µm particle size | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Mobile Phase/Carrier Gas | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Helium |

| Detector | PDA, Mass Spectrometer | Mass Spectrometer (Electron Ionization) |

| Sample Preparation | Dissolution in mobile phase | Derivatization of amine group may be required |

Advanced Mass Spectrometry Techniques (e.g., IMS-MS, Tandem MS for fragmentation pathways)

Advanced mass spectrometry techniques provide deeper insights into the structure and properties of this compound.

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov For the target compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The interpretation of the resulting product ion spectrum helps to piece together the molecular structure. Studies on similar pyridine (B92270) derivatives show that fragmentation often occurs preferentially adjacent to the nitrogen-containing group. nih.govcdnsciencepub.com Likely fragmentation pathways for this compound would include the loss of the ethylamine (B1201723) side chain, cleavage of the C-C bond between the side chain and the ring, and subsequent fragmentation of the dichloropyridine ring, including the loss of chlorine atoms or HCl. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique could resolve the target compound from isomers or isobars (species with the same nominal mass) that are not separated by mass spectrometry alone. It provides a collision cross-section (CCS) value, which is a characteristic physical property of the ion and can be used for further confirmation of its identity.

| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| 191.03 | NH₃ (Ammonia) | 174.00 | Loss of the amine group |

| 191.03 | C₂H₅N (Ethylamine moiety) | 147.96 | Cleavage of the bond adjacent to the ring |

| 147.96 | Cl (Chlorine radical) | 112.99 | Loss of one chlorine atom from the ring |

| 147.96 | HCN (Hydrogen Cyanide) | 120.97 | Ring fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For this compound, a suite of NMR experiments would be employed.

¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethylamine side chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Would reveal the number of unique carbon environments, including the two chlorine-bearing carbons of the pyridine ring at a downfield chemical shift, the other aromatic carbons, and the two aliphatic carbons.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

NMR is also a powerful tool for real-time reaction monitoring. nih.gov By acquiring spectra at regular intervals during the synthesis of this compound, one can track the consumption of reactants and the formation of the product and any intermediates, providing valuable kinetic and mechanistic information. rsc.org This is particularly useful for optimizing reaction conditions such as temperature, time, and catalyst loading.

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to its structure and environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected frequencies include N-H stretching vibrations from the primary amine group, C-H stretches from the aromatic ring and aliphatic chain, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-Cl stretching band. The NIST gas-phase IR spectrum for the parent compound, 2,6-dichloropyridine (B45657), shows prominent features in the 1600-1400 cm⁻¹ and 800-700 cm⁻¹ regions, corresponding to ring and C-Cl vibrations, respectively. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing mode of the pyridine ring would be a strong Raman band. Raman spectroscopy is highly effective for studying intermolecular interactions. nih.govresearchgate.net For instance, the formation of hydrogen bonds involving the amine group or the pyridine nitrogen would lead to noticeable shifts in the corresponding vibrational frequencies, which can be used to study interactions in solution or in co-crystals. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| -C-Cl | C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structural Elucidation of Co-crystals or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net To perform this analysis on this compound or a co-crystal derivative, a single, high-quality crystal must first be grown.

Once a suitable crystal is obtained and exposed to an X-ray beam, the resulting diffraction pattern is analyzed to build an electron density map, from which the positions of individual atoms can be determined with high precision. mdpi.com This analysis yields exact bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it provides invaluable information about the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. nih.gov For derivatives of this compound, understanding these interactions is key to rationalizing physical properties like melting point and solubility, and for designing new crystalline forms (e.g., co-crystals) with tailored properties. researchgate.net

Future Directions and Emerging Research Avenues for 2 2,6 Dichloropyridin 4 Yl Ethan 1 Amine in Chemical Science

Untapped Synthetic Opportunities and Methodological Innovations

No specific synthetic routes or methodological innovations for 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine could be found in the existing literature.

Novel Applications in Catalysis and Chemical Transformations

There is no available research detailing the use of this compound as a catalyst or its application in specific chemical transformations.

Advancements in Computational Modeling and Prediction for the Compound Class

While computational modeling is a broad field, no studies specifically modeling or predicting the properties of this compound have been identified.

Potential for Integration into New Chemical Technologies and Advanced Materials

Without foundational research on its properties and reactivity, any discussion of its potential integration into new technologies or advanced materials would be purely speculative.

Exploration of Supramolecular Assembly and Host-Guest Chemistry with the Scaffold

There is no documented research on the supramolecular chemistry, self-assembly, or host-guest interactions of the this compound scaffold.

Q & A

Q. What are the primary synthetic routes for 2-(2,6-dichloropyridin-4-yl)ethan-1-amine, and what are the critical reaction conditions?

The synthesis typically involves alkylation of 2,6-dichloropyridine derivatives. A common approach includes:

- Step 1 : Reacting 2,6-dichloropyridine with an ethylamine precursor (e.g., ethyl bromide or a Grignard reagent) under inert conditions.

- Step 2 : Purification via recrystallization or chromatography to isolate the amine product . Key conditions include temperature control (60–80°C), use of catalysts like palladium for cross-coupling, and anhydrous solvents (e.g., THF or DMF) .

Q. How does the chiral center in this compound influence its biological activity?

The chiral center at the ethanamine moiety determines stereoselective interactions with biological targets. For example, enantiomers may exhibit differing binding affinities to enzymes or receptors. Researchers should resolve enantiomers using chiral chromatography (e.g., HPLC with a Chiralpak® column) and validate activity via assays like SPR (surface plasmon resonance) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm the pyridine ring substitution pattern and amine proton environment.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~207.0 for [M+H]).

- IR Spectroscopy : Identifies N–H stretching (~3300 cm) and C–Cl vibrations (~650 cm) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

Discrepancies may arise from variations in reaction scales, solvent purity, or catalyst loading. To resolve:

Q. What mechanistic insights explain the reactivity of the pyridine ring in nucleophilic substitution reactions?

The electron-withdrawing chlorine atoms at the 2- and 6-positions activate the pyridine ring for nucleophilic attack at the 4-position. Density functional theory (DFT) studies suggest a concerted mechanism with a transition state stabilized by charge delocalization. Kinetic isotope effect (KIE) experiments can further elucidate the pathway .

Q. How does this compound interact with biological systems, and what assays are suitable for studying its activity?

- Target Engagement : Use radioligand binding assays (e.g., H-labeled compounds) to measure affinity for receptors like GABA.

- Functional Activity : Patch-clamp electrophysiology or calcium flux assays assess ion channel modulation.

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Q. What computational tools are recommended for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes.

- ADMET Prediction : SwissADME or ADMETLab for bioavailability, CYP450 inhibition, and toxicity profiles.

- MD Simulations : GROMACS for studying membrane permeability .

Data Contradiction and Validation

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Experimental Replication : Measure solubility in DMSO, water, and ethanol under standardized conditions (e.g., 25°C, 24h equilibration).

- Theoretical Modeling : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility based on molecular polarity .

Q. What strategies validate the purity of synthesized batches when HPLC and NMR data show discrepancies?

- Orthogonal Methods : Combine HPLC with charged aerosol detection (CAD) and F NMR (if fluorine tags are used).

- Spiking Experiments : Add a known impurity and track its elution profile .

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound?

Q. How does regulatory status impact its use in preclinical research?

The compound is classified as a research chemical (not FDA-approved). Researchers must comply with DEA guidelines for Schedule I-V analogs, particularly if structural similarities to controlled substances (e.g., benzimidazole-opioids) exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.